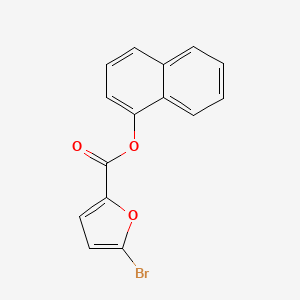
Naphthalen-1-yl 5-bromofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl 5-bromofuran-2-carboxylate is an organic compound that combines a naphthalene moiety with a brominated furan carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 5-bromofuran-2-carboxylate typically involves the esterification of 5-bromofuran-2-carboxylic acid with naphthalen-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Naphthalen-1-yl 5-substituted furan-2-carboxylates.
Oxidation: Naphthalen-1-yl furan-2,5-dicarboxylates.
Reduction: Naphthalen-1-yl 5-bromofuran-2-methanol.
Scientific Research Applications
Naphthalen-1-yl 5-bromofuran-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom in the furan ring can participate in halogen bonding, while the ester group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 5-bromofuran-2-carboxylate: Similar structure but with the naphthalene moiety attached at the 2-position.
Naphthalen-1-yl furan-2-carboxylate: Lacks the bromine atom, leading to different reactivity and applications.
Naphthalen-1-yl 5-chlorofuran-2-carboxylate: Chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
Naphthalen-1-yl 5-bromofuran-2-carboxylate is unique due to the presence of both a brominated furan ring and a naphthalene moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C15H9BrO3 |
|---|---|
Molecular Weight |
317.13 g/mol |
IUPAC Name |
naphthalen-1-yl 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C15H9BrO3/c16-14-9-8-13(18-14)15(17)19-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H |
InChI Key |
QPPSWUYENJKWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















